

A Technical Guide to the Physical Properties of Azetidin-2-ylmethanol

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Compound of Interest

Compound Name: Azetidin-2-ylmethanol

Cat. No.: B112356

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Azetidin-2-ylmethanol is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique four-membered azetidine ring coupled with a hydroxymethyl group makes it a valuable building block for the synthesis of novel therapeutic agents. Understanding the physical properties of this compound is fundamental for its application in drug design, formulation, and manufacturing. This technical guide provides a summary of the known physical properties of **Azetidin-2-ylmethanol** and its common forms.

Core Physical Properties

The physical characteristics of **Azetidin-2-ylmethanol** can vary slightly depending on its stereochemistry ((R)- or (S)-enantiomer) and whether it is in its free base or salt form. The hydrochloride salt, for instance, exhibits enhanced water solubility and crystallinity.^[1]

Quantitative Data Summary

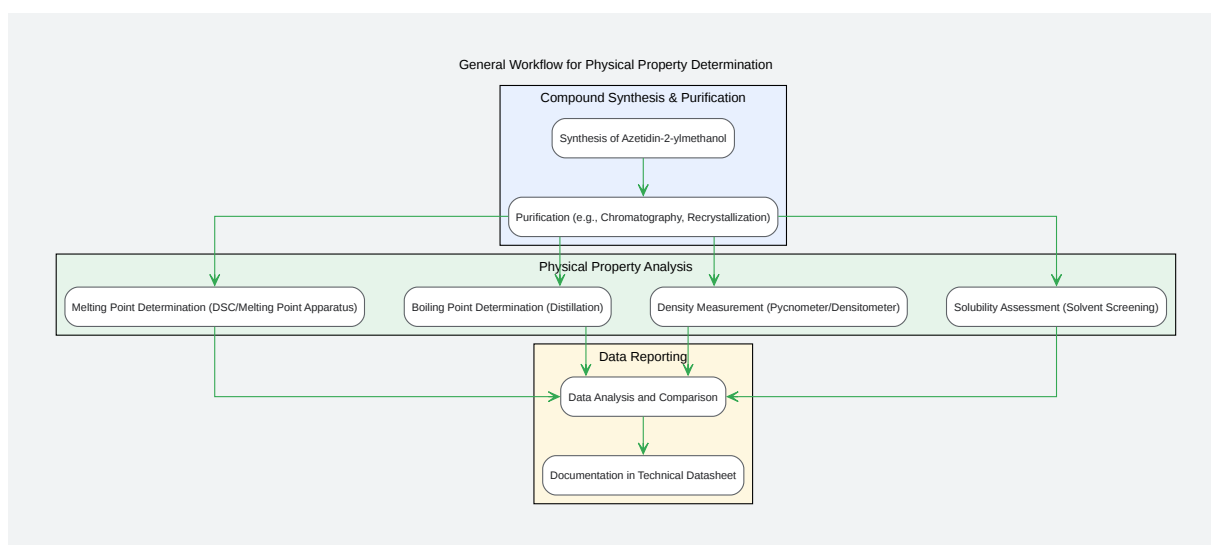
The following table summarizes the key physical properties of **Azetidin-2-ylmethanol** and its derivatives based on available data.

Property	(R)-Azetidin-2-ylmethanol	(S)-Azetidin-2-ylmethanol	(R)-Azetidin-2-ylmethanol HCl	Azetidin-3-ylmethanol
CAS Number	209329-11-3[2][3]	104587-62-4[4]	935668-80-7[1]	95849-02-8[5][6]
Molecular Formula	C ₄ H ₉ NO[2][3]	C ₄ H ₉ NO[4]	C ₄ H ₁₀ ClNO[1]	C ₄ H ₉ NO[6][7]
Molecular Weight	87.12 g/mol [2]	87.12 g/mol [4]	123.58 g/mol [1]	87.12 g/mol [6][7]
Appearance	-	-	White crystalline solid[1]	White crystalline powder[5][6]
Boiling Point	151.9 ± 13.0 °C (Predicted)	151.9 ± 13.0 °C (Predicted)[4]	-	154 °C[5][6]
Density	-	1.017 ± 0.06 g/cm ³ (Predicted) [4]	-	1.017 g/cm ³ [5][6]
Solubility	-	-	Soluble in water[1]	-
pKa	-	14.77 ± 0.10 (Predicted)[4]	-	14.82 ± 0.10 (Predicted)[5][6]
Storage Temperature	2-8°C, protect from light	2-8°C (protect from light)[4]	-	2-8°C, protect from light[5][6]

Note: Predicted values are based on computational models and may not reflect experimentally determined values.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain for **Azetidin-2-ylmethanol** itself. However, the determination of these properties would follow standard laboratory procedures. The following diagram illustrates a generalized workflow for characterizing the physical properties of a chemical compound.



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Caption: A generalized workflow for the synthesis, purification, and physical characterization of a chemical compound.

Chemical Structure and Reactivity

The structure of **Azetidin-2-ylmethanol**, featuring a strained four-membered ring, is key to its reactivity. The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde

or carboxylic acid.[1] Nucleophilic substitution reactions can also occur on the azetidine ring.[1] These chemical properties are crucial for its use as an intermediate in the synthesis of more complex molecules. (S)-**Azetidin-2-ylmethanol**, for example, is used as a reactant in the preparation of chiral aminophosphine-phosphinite ligands for asymmetric hydrogenation of ketones.[4]

In conclusion, **Azetidin-2-ylmethanol** is a versatile chemical building block with distinct physical properties that are essential for its handling, storage, and application in synthetic chemistry and drug development. While experimentally determined data for some properties are limited in publicly accessible sources, the provided information offers a solid foundation for researchers.

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